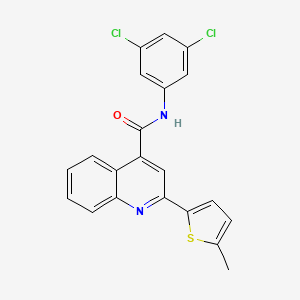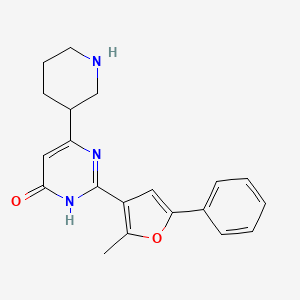
N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as DCTQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of molecules known as quinolinecarboxamides, which have been shown to exhibit a range of biological activities.
Mecanismo De Acción
The precise mechanism of action of N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood, but it is thought to exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer effects, this compound has been shown to exhibit anti-inflammatory and anti-oxidant effects, as well as neuroprotective effects in models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is that it has been extensively studied in vitro and in vivo, and its biological effects have been well characterized. However, one limitation of this compound is that it can be difficult to synthesize, which may limit its availability for use in research.
Direcciones Futuras
There are several potential future directions for research on N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties, which could enhance its potential as a therapeutic agent. Another area of interest is the elucidation of the precise mechanism of action of this compound, which could provide insight into its biological effects and potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and infectious disease research. In cancer research, this compound has been shown to exhibit anti-proliferative and anti-tumor effects in vitro and in vivo, making it a promising candidate for further study as a potential cancer therapeutic.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-12-6-7-20(27-12)19-11-17(16-4-2-3-5-18(16)25-19)21(26)24-15-9-13(22)8-14(23)10-15/h2-11H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFFNKHPTDIKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethyl)-2-methylpyrimidin-4(3H)-one](/img/structure/B3733356.png)
![2-(3-{[allyl(pyridin-3-ylmethyl)amino]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B3733365.png)
![5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-cyclohexyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733369.png)
![5-(5-isopropyl-4-methoxy-2-methylphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733374.png)
![1-(4-fluorophenyl)-3,5-dimethyl-N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B3733379.png)
![4-{3-[5-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]benzyl}-1,4-diazepan-2-one](/img/structure/B3733389.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B3733392.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3733396.png)
![6-{1-[(2-methyl-2H-indazol-3-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B3733405.png)
![5-(1-allyl-5-methyl-1H-pyrazol-4-yl)-1-isobutyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733411.png)
![5-(4-fluoro-2-methoxyphenyl)-1-isopropyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733417.png)

![6-[1-(2-fluoro-4,5-dimethoxybenzyl)piperidin-3-yl]pyrimidin-4(3H)-one](/img/structure/B3733434.png)
![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733460.png)
